For instance, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), a compound featuring a 4-fluoro-2-methylphenyl moiety, has been investigated as a potent and selective NK1 receptor antagonist. [] Further research revealed another NK1 receptor antagonist, (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide (casopitant), as a potential candidate for treating major depression disorders. []
Related Compounds
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Compound Description: This compound has demonstrated antibacterial activity against Klebsiella pneumoniae, exhibiting potential as a novel antibacterial agent. Research indicates that the presence of the chloro atom enhances this activity, potentially by stabilizing the molecule within the target enzyme. [] Preliminary studies suggest it does not exhibit significant cytotoxic potential. [, ] It has displayed a favorable pharmacokinetic profile suitable for oral administration. []
Compound Description: This oxazolidinone derivative displays potent anti-mycobacterial activity, showing efficacy against both drug-sensitive and multi-drug-resistant Mycobacterium tuberculosis strains. [] Notably, its in vitro minimum inhibitory concentration (MIC) is tenfold lower than that of linezolid, a current treatment for tuberculosis. [] In vivo studies using Mycobacterium marinum-infected zebrafish demonstrated significant bacterial load reduction, indicating its potential as a novel anti-tuberculosis agent. []
Compound Description: V estipitant is a potent and selective neurokinin 1 (NK1) receptor antagonist. [] It exhibits favorable pharmacokinetic properties and demonstrates in vivo activity. [] It represents one of the most potent NK1 receptor antagonists discovered, signifying its potential therapeutic value in treating conditions associated with NK1 receptor activity. []
Compound Description: Casopitant emerged as a potent and selective NK1 receptor antagonist, exhibiting suitable physicochemical properties for favorable pharmacokinetics and pharmacodynamics in vivo. [] Selected as a clinical candidate, it was advanced into clinical trials for major depressive disorders. []
Compound Description: Identified as a development candidate, compound 42 acts as a heat shock protein 90 (Hsp90) inhibitor. [] Its development resulted from optimizing a high-throughput screening hit through structure-based design, parallel synthesis, and medicinal chemistry principles. [] It displays desirable pharmacokinetic/pharmacodynamic (PK/PD) relationships, substantial efficacy in a melanoma xenograft tumor model, and attractive drug metabolism and pharmacokinetic (DMPK) profiles. []
Compound Description: OSU-03012, a celecoxib derivative, functions as a direct p21-activated kinase (PAK) inhibitor. [, ] It inhibits PAK activity by competing with ATP binding. [] OSU-03012 is also known to inhibit phosphoinositide-dependent kinase 1 (PDK1), ultimately inhibiting cell proliferation and inducing apoptosis in basal-like breast cancer cells. [] This activity is linked to the suppression of epidermal growth factor receptor (EGFR) expression. []
Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor, showing promise in treating gastrointestinal stromal tumors (GISTs). [] It demonstrates potent growth inhibition across a broad panel of KIT-driven Ba/F3 cell lines, exceeding the efficacy of approved GIST agents. [] Its selectivity over the kinase insert domain receptor (KDR) minimizes the risk of hypertension often associated with second and third-line GIST therapies. []
Compound Description: This compound exhibits potent anti-tuberculosis activity, specifically against Mycobacterium tuberculosis, including multi-drug-resistant strains. [] Computational studies and molecular dynamics simulations suggest that its mechanism of action involves inhibiting MTB β-ketoacyl ACP synthase I (KasA). []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic epidermal growth factor receptor (EGFR) mutants selectively over wild-type EGFR. [] It exhibits potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del, making it a potential therapeutic candidate for treating EGFR-driven cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.